
4-(5-Aminopyrazin-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Aminopyrazin-2-yl)benzene-1,2-diol is an organic compound that belongs to the class of aromatic compounds known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes an aminopyrazine moiety attached to the benzene ring, which imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Aminopyrazin-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where an aminopyrazine derivative is reacted with a benzene-1,2-diol under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Aminopyrazin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aminopyrazine moiety
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under catalytic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-(5-Aminopyrazin-2-yl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(5-Aminopyrazin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (Benzene-1,2-diol): A simple benzenediol with two hydroxyl groups.
Resorcinol (Benzene-1,3-diol): Another benzenediol isomer with hydroxyl groups at different positions.
Hydroquinone (Benzene-1,4-diol): A benzenediol with hydroxyl groups in the para position.
Uniqueness
4-(5-Aminopyrazin-2-yl)benzene-1,2-diol is unique due to the presence of the aminopyrazine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
4-(5-aminopyrazin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C10H9N3O2/c11-10-5-12-7(4-13-10)6-1-2-8(14)9(15)3-6/h1-5,14-15H,(H2,11,13) |
Clave InChI |
BWRSLDFWGUWWJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CN=C(C=N2)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


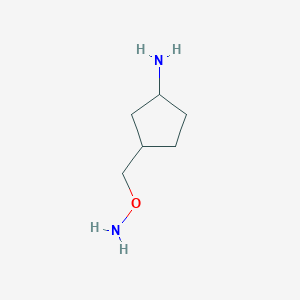

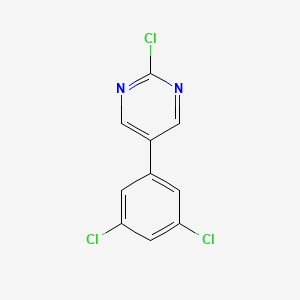

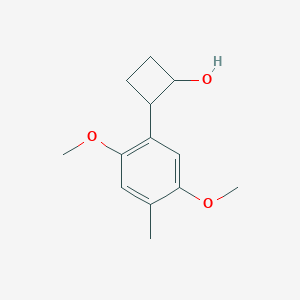
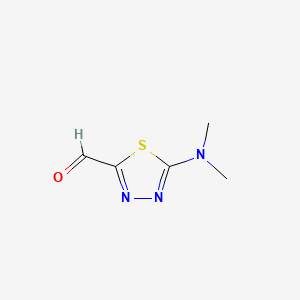


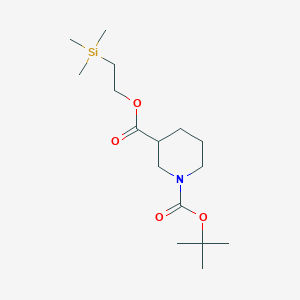
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)
